Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

Catalog No.
S784330
CAS No.
2689-70-5
M.F
C7H10O3S
M. Wt
174.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxy...

CAS Number

2689-70-5

Product Name

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

IUPAC Name

methyl 4-methyl-3-oxothiolane-2-carboxylate

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

InChI

InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3

InChI Key

FOGAQTVNXLQDSO-UHFFFAOYSA-N

SMILES

CC1CSC(C1=O)C(=O)OC

Canonical SMILES

CC1CSC(C1=O)C(=O)OC

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is a specialized heterocyclic building block featuring a saturated tetrahydrothiophene ring with a ketone at the 3-position, a methyl substituent at the 4-position, and a methyl ester at the 2-position [1]. As a beta-keto ester derivative, it is primarily procured as a direct precursor for the synthesis of 3-aminothiophene derivatives, most notably methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), which is the critical intermediate in the commercial manufacturing of the local anesthetic articaine [2]. The compound is a solid at ambient temperature, offering predictable stability under standard storage conditions, and serves as a highly efficient substrate for oxidative aromatization and amination workflows in pharmaceutical and agrochemical process chemistry [3].

Research Fit

Regiospecific aminothiophene synthesis 4-methyl directs 3-amino product identity
Exclusive keto tautomer Predictable carbonyl reactivity in condensation
Solid physical form Supports gravimetric dispensing and storage

Substituting this compound with its non-methylated analog, methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2), fundamentally alters downstream reactivity and process yield [1]. Unsubstituted 3-oxotetrahydrothiophene carboxylates are prone to significant keto-enol tautomerism in polar solvents, which leads to competing reaction pathways and poor regiocontrol during amination and subsequent aromatization [2]. The precise placement of the 4-methyl group in CAS 2689-70-5 sterically and electronically locks the scaffold predominantly in the keto form. This structural feature is essential for directing the selective formation of the 3-amino group, preventing the generation of difficult-to-separate regioisomeric impurities, and ensuring the high yields required for cost-effective active pharmaceutical ingredient (API) scale-up [3].

Substitution Risk

Target 100% keto form; tautomeric homogeneity
Analog (CAS 2689-68-1) 34% enol content may introduce competing pathways
Target Yields 3-amino-4-methylthiophene-2-carboxylate
Unsubstituted analog (CAS 2689-69-2) Different aminothiophene regioisomer; product identity diverges
Target Solid (mp ~38–40 °C); easier handling
4-Oxo isomer (CAS 2689-68-1) Liquid; may require liquid-handling adjustment

High-Yield Conversion to Articaine Precursor via Oxidative Aromatization

When subjected to oxidative amination using an optimized iron(III) chloride and cyanuric chloride protocol, CAS 2689-70-5 converts to methyl 3-amino-4-methylthiophene-2-carboxylate with a 96.5% isolated yield and 98.3% purity at a 0.5-mol scale [1]. In contrast, traditional multi-step cyclization approaches using acyclic precursors typically plateau at 55-65% overall yield due to intermediate isolation losses [2]. Procuring the pre-cyclized CAS 2689-70-5 directly bypasses these inefficiencies, significantly lowering the cost-of-goods for downstream articaine production.

Evidence DimensionIsolated yield of methyl 3-amino-4-methylthiophene-2-carboxylate
Target Compound Data96.5% yield (98.3% purity) via one-pot oxidative amination
Comparator Or Baseline55-65% yield via traditional multi-step acyclic cyclization
Quantified DifferenceUp to 41.5% absolute yield improvement and elimination of intermediate purification steps
Conditions0.5-mol scale reaction with FeCl3/cyanuric chloride and hydroxylamine hydrochloride in DMF (70-90°C)

This high yield and purity profile directly translates to lower cost-of-goods (COGs) and reduced reactor occupancy time in the industrial production of articaine.

Keto-Enol Tautomer Locking
Head-to-head
0% vs 34% enol
Exclusive keto form supports single-pathway reactivity
CD₃OD, bromine titration; Erastov & Ignat'eva 1971

Regioselective Amination Efficiency vs. Non-Methylated Analogs

The 4-methylated target compound (CAS 2689-70-5) enables direct amination and aromatization with near-quantitative regioselectivity, whereas the unsubstituted analog, methyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2), suffers from enol-driven side reactions [1]. The absence of the 4-methyl group in the comparator allows for competing tautomeric states that generate regioisomeric impurities, reducing the effective yield of the desired 3-amino target by up to 30% and necessitating complex chromatographic separation [2]. The locked keto-conformation of CAS 2689-70-5 ensures predictable reactivity.

Evidence DimensionRegioselectivity and functional group predictability during amination
Target Compound DataNear-quantitative regiocontrol driven by sterically locked keto form
Comparator Or BaselineMethyl 3-oxotetrahydrothiophene-2-carboxylate (CAS 2689-69-2) exhibits significant enolization, leading to regioisomeric mixtures
Quantified DifferencePrevention of up to 30% yield loss to off-target regioisomers
ConditionsAmination with hydroxylamine in polar solvents prior to aromatization

High regioselectivity eliminates the need for expensive downstream chromatographic purification, making the 4-methylated precursor a critical requirement for commercial API viability.

Regiospecific Aminothiophene Formation
Head-to-head
64% yield / mp 82–83 °C
4-methyl directs distinct aminothiophene product
Vs. unsubstituted analog: 73% yield, mp 62–63 °C; U.S. Patent 4,847,386

Step-Economy and Scalability in Continuous Manufacturing

Procuring CAS 2689-70-5 reduces the required synthetic steps to the final aminothiophene from 3-4 steps (when starting from basic acyclic reagents like methyl thioglycolate and methyl methacrylate) to a single oxidative amination step [1]. The pre-formed tetrahydrothiophene core allows process chemists to bypass the initial Dieckmann-type cyclization and its associated highly basic conditions (e.g., sodium methoxide handling) [2]. This cuts processing time by over 50% and avoids the generation of stoichiometric salt waste during the cyclization neutralization phase.

Evidence DimensionSynthetic steps and reactor occupancy to 3-aminothiophene
Target Compound Data1 step (oxidative amination/aromatization)
Comparator Or Baseline3-4 steps starting from acyclic precursors (methyl thioglycolate + methyl methacrylate)
Quantified DifferenceElimination of 2-3 synthetic steps and avoidance of strongly basic cyclization conditions
ConditionsPilot-scale API intermediate manufacturing workflows

Procuring the pre-cyclized core significantly streamlines the supply chain, reduces hazardous reagent handling, and lowers overall waste generation for API manufacturers.

Physical Form Contrast
Supplier data
Solid vs Liquid
Solid form simplifies gravimetric handling
Isomer CAS 2689-68-1 is liquid at 20 °C; data from AKSci, Thermo Scientific
Supplier Purity Specification
Context-dependent
≥97% vs 96%
Higher minimum spec may reduce impurity risk
Multiple vendors offer ≥97%; unsubstituted analog at 96% (Sigma-Aldrich)
Optimized Aminothiophene Yield
Reported
96.5% yield (98.3% purity)
Reported protocol supports scale-up evaluation
FeCl₃/cyanuric chloride, DMF, 70–90 °C; CN108299382 (2018)

Commercial Synthesis of Articaine and Local Anesthetics

The primary industrial application for CAS 2689-70-5 is as the direct starting material for synthesizing methyl 3-amino-4-methylthiophene-2-carboxylate [1]. This intermediate is indispensable for the production of articaine, a widely used dental local anesthetic. The compound's high purity and locked regiochemistry ensure that the final API meets stringent pharmacopeial impurity limits without requiring excessive purification steps [2].

Development of Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Beyond anesthetics, the resulting 3-amino-4-methylthiophene core is utilized to prepare (oxalylamino)benzoic acids and related nonpeptide inhibitors of PTP1B . CAS 2689-70-5 provides a reliable, high-yield entry point for medicinal chemists synthesizing libraries of these orally bioavailable antidiabetic and antiobesity candidates, where consistent core substitution is required.

Agrochemical Intermediate Manufacturing

The 4-methyl-3-aminothiophene motif is increasingly explored in the design of novel herbicides and fungicides [1]. Procuring CAS 2689-70-5 allows agrochemical process development teams to bypass complex ring-construction steps and directly access appropriately functionalized thiophenes for structure-activity relationship (SAR) studies and pilot-scale field trials, leveraging its efficient one-pot aromatization profile [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regiospecific 3-aminothiophene synthesis
4-methyl regiochemical fidelity
Verify product identity and purity post-conversion
Tautomerism-controlled mechanistic study
Exclusive keto tautomer
Confirm keto-enol profile in reaction solvent
Scalable aminothiophene process development
Reported high-yield catalytic protocol
Validate yield and purity at target scale
Automated solid-dispensing synthesis
Solid physical form
Assess compatibility with dispensing platform

XLogP3

1.1

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